

# "physical and chemical properties of isoquinoline-4-boronic acid"

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## Compound of Interest

Compound Name: *Isoquinoline-4-boronic acid*

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An In-depth Technical Guide to **Isoquinoline-4-Boronic Acid**: Properties, Reactivity, and Applications

## Introduction

**Isoquinoline-4-boronic acid**, with the CAS Number 192182-56-2, is a bifunctional organoboron compound that has emerged as a pivotal building block in contemporary chemical synthesis.<sup>[1]</sup> It integrates the rigid, aromatic isoquinoline scaffold with the versatile boronic acid moiety. The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and clinically approved drugs.<sup>[2][3]</sup> The boronic acid group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, provides a chemically tractable handle for the formation of carbon-carbon and carbon-heteroatom bonds.<sup>[4][5][6]</sup>

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the physical and chemical properties of **isoquinoline-4-boronic acid**. It delves into its reactivity, stability, and key synthetic applications, providing field-proven insights and detailed experimental context to empower its effective use in the laboratory.

## Molecular and Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical properties.

**Isoquinoline-4-boronic acid** is typically a white to light yellow or pink solid, whose characteristics are summarized below.<sup>[1][7]</sup> It is crucial to note that boronic acids may exist in

equilibrium with their cyclic anhydride trimers (boroxines), which can influence physical properties such as melting point.

## Structural and General Properties

Property	Value	Source(s)
IUPAC Name	Isoquinolin-4-ylboronic acid	[8]
CAS Number	192182-56-2	[1][8]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BNO <sub>2</sub>	[1][8]
Molecular Weight	172.98 g/mol	[1][8]
Appearance	White to light yellow solid	[1][9]
Melting Point	178°C or 230-234 °C	[1][10]
Storage Temperature	2-8°C, Inert atmosphere	[10][11]

Note on Melting Point: The observed variance in melting point may be attributed to the presence of varying amounts of the corresponding boroxine anhydride.

## Solubility and Predicted Properties

Understanding the solubility profile is critical for selecting appropriate reaction solvents and purification methods.

Property	Value	Source(s)
Solubility	Soluble in water, ethanol, and methanol.[1][9] Slightly soluble in dimethylformamide (DMF) and benzene.[9]	[1][9]
Density (Predicted)	1.28 - 1.3 g/cm <sup>3</sup>	[1][9]
pKa (Predicted)	4.61 ± 0.30	[1]
Boiling Point (Predicted)	419.1 ± 37.0 °C at 760 mmHg	[1][9]

## Chemical Properties and Reactivity

The chemical behavior of **isoquinoline-4-boronic acid** is governed by the interplay between the electron-deficient boron center and the basic nitrogen-containing aromatic ring system.

### The Boronic Acid Moiety: A Versatile Functional Group

The boronic acid group,  $-B(OH)_2$ , is a Lewis acid due to the vacant p-orbital on the boron atom. This feature is central to its reactivity.

- **Suzuki-Miyaura Cross-Coupling:** This is the most prominent application of **isoquinoline-4-boronic acid**.<sup>[9]</sup> It serves as the organoboron nucleophile, coupling with a wide range of aryl or vinyl halides (or pseudohalides like triflates) in the presence of a palladium catalyst and a base.<sup>[5][6]</sup> This reaction is a cornerstone of modern organic synthesis for constructing biaryl and substituted aromatic systems.<sup>[5][9]</sup>
- **Esterification:** Boronic acids readily undergo reversible condensation reactions with diols to form more stable cyclic boronic esters.<sup>[12]</sup> Common reagents include pinacol, 2,2-dimethylpropane-1,3-diol, and N-methyliminodiacetic acid (MIDA).<sup>[6][13][14][15]</sup> These esters, such as **isoquinoline-4-boronic acid** pinacol ester, often exhibit enhanced stability towards protodeboronation and are easier to purify via chromatography, serving as valuable, slow-releasing surrogates in sequential cross-coupling reactions.<sup>[6][13][14]</sup>

### The Isoquinoline Core: A Privileged Heterocycle

The isoquinoline ring system imparts distinct properties to the molecule.<sup>[16]</sup>

- **Basicity:** As an analog of pyridine, the nitrogen atom in the isoquinoline ring possesses a lone pair of electrons and is weakly basic (pKa of isoquinoline is 5.14).<sup>[16]</sup> It can be protonated by strong acids to form salts, such as **isoquinoline-4-boronic acid** hydrochloride.<sup>[17][18]</sup> This basicity can influence reaction conditions, potentially requiring additional base or affecting catalyst performance in certain transformations.
- **Aromatic System:** The fused aromatic rings are relatively stable but can undergo electrophilic substitution, typically at the C-5 and C-8 positions.<sup>[19]</sup> The electronic nature of the boronic acid group can influence the regioselectivity of such reactions.

## Stability and Storage

Proper handling and storage are paramount for maintaining the integrity of boronic acids.

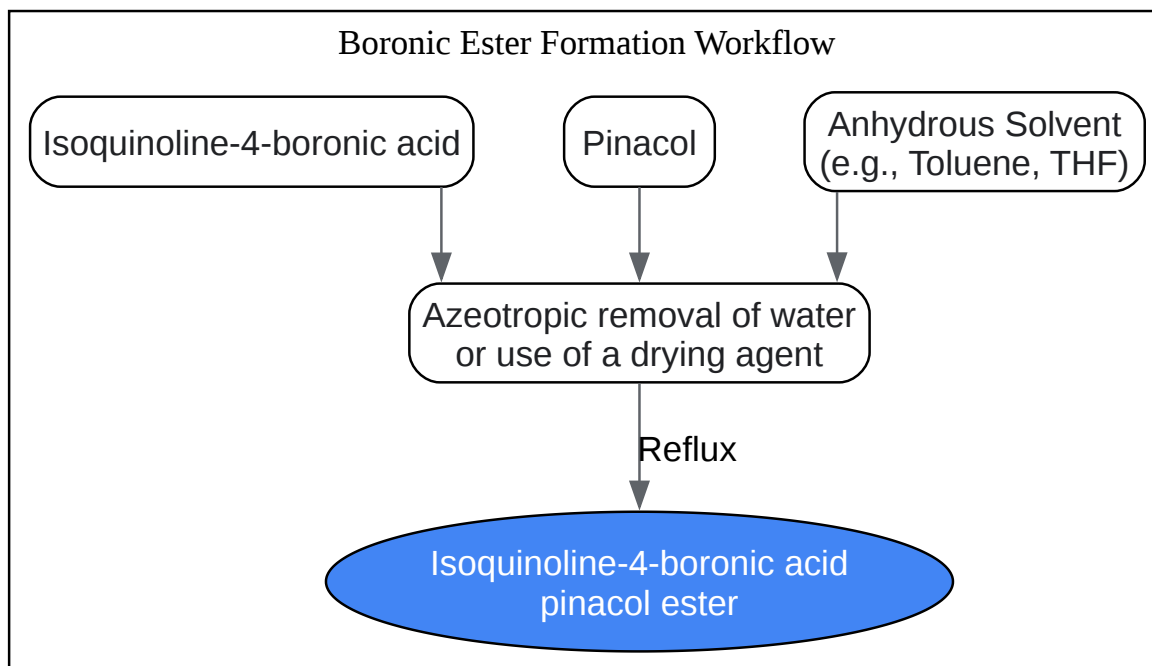
- **Protodeboronation:** The carbon-boron bond is susceptible to cleavage under certain conditions, particularly in the presence of strong acids or oxidizing agents.
- **Boroxine Formation:** As mentioned, boronic acids can self-condense to form cyclic trimers called boroxines through the elimination of water. This process is reversible but can complicate stoichiometry and reaction kinetics.
- **Recommended Storage:** To minimize degradation, **isoquinoline-4-boronic acid** should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen).  
[\[10\]](#)[\[11\]](#)

## Key Experimental Protocols & Workflows

The following sections provide standardized, field-tested methodologies for common transformations involving **isoquinoline-4-boronic acid**.

### Workflow for Boronic Ester Formation (Protection)

Boronic esters are often prepared to enhance stability. The pinacol ester is a common choice.



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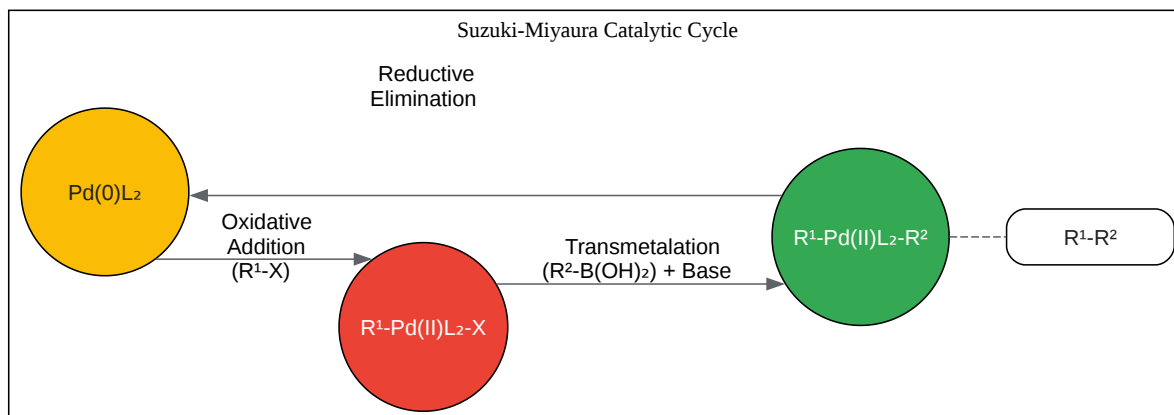
Caption: Workflow for pinacol ester protection.

#### Step-by-Step Protocol:

- To a round-bottom flask, add **isoquinoline-4-boronic acid** (1.0 eq) and pinacol (1.1 eq).
- Add an anhydrous solvent such as toluene or THF.
- Heat the mixture to reflux, often with a Dean-Stark apparatus to azeotropically remove the water byproduct.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography.

## Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone of **isoquinoline-4-boronic acid**'s utility.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

#### Step-by-Step Protocol:

- Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq), **isoquinoline-4-boronic acid** (1.2-1.5 eq), and the palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 1-5 mol%).
- Reagent Addition: Add the chosen base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 eq) and the solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
- Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to remove dissolved oxygen, which can deactivate the catalyst.
- Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
- **Purification:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

## Applications in Research and Development

The unique structure of **isoquinoline-4-boronic acid** makes it a valuable intermediate in several high-value research areas.

### Medicinal Chemistry and Drug Discovery

The isoquinoline scaffold is a key pharmacophore in many biologically active compounds.<sup>[3]</sup>

**Isoquinoline-4-boronic acid** provides a direct route to introduce this moiety into complex molecules.

- **Enzyme Inhibitors:** It is used as a reactant in the preparation of selective steroid-11 $\beta$ -hydroxylase (CYP11B1) inhibitors, which are investigated for treating cortisol-dependent diseases.
- **Receptor Agonists:** The compound is a key intermediate in the synthesis of aminoarylpyridazines, which act as selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of inflammatory pain.
- **Anticancer Agents:** Boronic acids themselves, particularly peptide boronic acids like Bortezomib, are a class of proteasome inhibitors used in cancer therapy.<sup>[4][20]</sup> While **isoquinoline-4-boronic acid** is not an active drug itself, it serves as a critical building block for creating novel, complex molecules that can be screened for anticancer activity.<sup>[9]</sup>
- **Quorum Sensing Antagonists:** It has been used in the synthesis of antagonists for bacterial quorum sensing, a communication system that controls virulence, offering a potential anti-infective strategy.

### Materials Science and Catalysis

Beyond pharmaceuticals, the properties of this molecule lend themselves to materials science applications.

- **Fluorescent Probes:** The isoquinoline ring possesses fluorescent properties, making its derivatives candidates for use as fluorescent probes in biomedical research and chemical sensing.<sup>[1]</sup>
- **Catalysts and Ligands:** As a derivative of boronic acid, it can be used as a metal ligand or as part of a larger catalytic system for organic reactions.<sup>[9]</sup>

## Safety and Handling

As a laboratory chemical, **isoquinoline-4-boronic acid** requires careful handling to ensure user safety.

- **Hazard Identification:** It is classified as an irritant.<sup>[7]</sup> GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[8][10]</sup>
- **Personal Protective Equipment (PPE):** Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).<sup>[1]</sup> A dust mask (e.g., N95) is recommended when handling the solid powder.<sup>[10]</sup>
- **First Aid Measures:** In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.<sup>[1]</sup> If skin contact occurs, wash with plenty of water.<sup>[1]</sup>
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

## Conclusion

**Isoquinoline-4-boronic acid** is a powerful and versatile synthetic intermediate that bridges the worlds of heterocyclic chemistry and organoboron chemistry. Its robust performance in Suzuki-Miyaura cross-coupling, coupled with the biological significance of the isoquinoline core, cements its role as an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physical properties, chemical reactivity, and proper handling



procedures, as detailed in this guide, is essential for unlocking its full synthetic potential in the pursuit of novel therapeutics and functional materials.

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